

BPR1J-097 Hydrochloride: A Comparative Analysis of Kinase Specificity

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Compound of Interest

Compound Name: BPR1J-097 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase specificity of **BPR1J-097 Hydrochloride**, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The following sections present quantitative data on its inhibitory activity against related kinases, outline the experimental protocols used for its evaluation, and visualize key biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

BPR1J-097 Hydrochloride demonstrates notable selectivity for FLT3 and its mutated form, FLT3-D835Y, which are key drivers in acute myeloid leukemia (AML).[1][2] Its activity against other related kinases, such as those in the VEGFR family, is significantly lower, highlighting its specificity.



Kinase Target	Percent of Inhibition (%)	IC50 (nM)
FLT3	96	11
FLT3-D835Y	99	3
FLT1 (VEGFR1)	59 (at 1 μM)	Not reported
KDR (VEGFR2)	91 (at 1 μM)	Not reported
Aurora A	Not reported	340
Aurora B	Not reported	876

Table 1: Specificity of **BPR1J-097 Hydrochloride** against various kinases. Data compiled from published research.[2] The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

Comparative Selectivity

Compared to other multi-kinase inhibitors used in cancer therapy, BPR1J-097 exhibits a more focused inhibitory profile.[1] While many kinase inhibitors target a broad range of kinases, which can lead to off-target effects, the development of BPR1J-097 was aimed at achieving higher selectivity for FLT3 to improve its therapeutic index.[1][3] A structurally related compound, BPR1J-340, was later developed from the BPR1J-097 series and showed high selectivity in a screen against 59 different protein kinases.[3]

Experimental Protocols

The determination of kinase inhibition specificity is a critical step in the characterization of a novel inhibitor. Below is a generalized protocol representative of the methods used to evaluate compounds like **BPR1J-097 Hydrochloride**.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:



- Recombinant human kinase (e.g., FLT3)
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- BPR1J-097 Hydrochloride (or other test compounds)
- Assay buffer
- Kinase-Glo® reagent (or similar detection reagent)
- Microplate reader

Procedure:

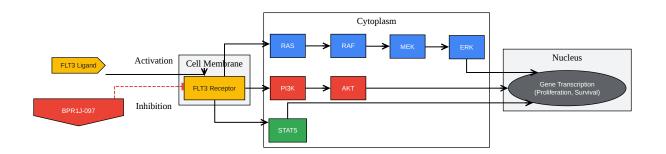
- A solution of the recombinant kinase is prepared in the assay buffer.
- The test compound (BPR1J-097 Hydrochloride) is serially diluted to various concentrations.
- The kinase solution is added to the wells of a microplate.
- The diluted test compound is added to the respective wells, and the plate is incubated to allow for binding between the kinase and the inhibitor.
- A solution containing the peptide substrate and ATP is added to initiate the kinase reaction.
- The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
- After the incubation period, a detection reagent (e.g., Kinase-Glo®) is added. This reagent
 measures the amount of ATP remaining in the well. The luminescence signal is inversely
 proportional to the kinase activity.
- The luminescence is read using a microplate reader.
- The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

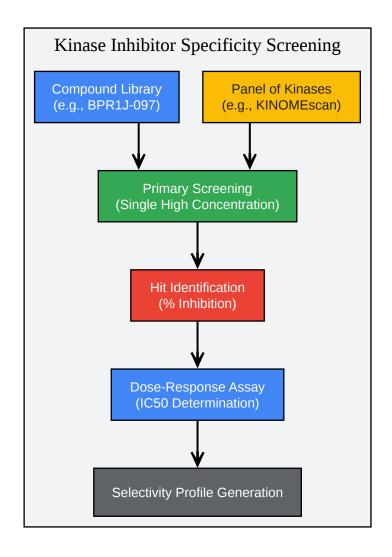


Visualizing Biological Pathways and Workflows

To better understand the context of BPR1J-097's action and evaluation, the following diagrams illustrate the FLT3 signaling pathway and a typical kinase screening workflow.







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References

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